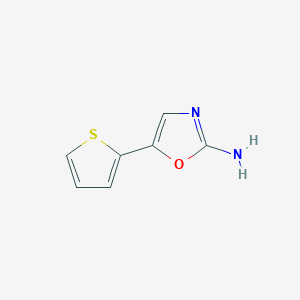

5-(Thiophen-2-yl)oxazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2OS |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

5-thiophen-2-yl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-4-5(10-7)6-2-1-3-11-6/h1-4H,(H2,8,9) |

InChI Key |

RAFXYWKBCPDIJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(O2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Thiophen 2 Yl Oxazol 2 Amine

Established Synthetic Pathways for 2-Aminooxazole Precursors

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, and various methods have been developed for its synthesis.

A well-established and versatile method for the synthesis of 2-aminooxazoles is the Hantzsch-type condensation reaction between an α-bromoketone and urea (B33335). nih.gov This reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbon of the α-bromoketone, followed by cyclization and dehydration to form the oxazole (B20620) ring.

For instance, the synthesis of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives commences with the bromination of an acetyl-2H-chromen-2-one to yield the corresponding 3-(2-bromoacetyl)-2H-chromen-2-one. This intermediate is then refluxed with urea to afford the desired 2-aminooxazole product. nih.gov The reaction conditions are typically straightforward, involving refluxing the reactants in a suitable solvent like ethanol.

An alternative to the use of pre-brominated ketones is the in situ generation of the α-haloketone. A common method involves the reaction of a ketone, such as a substituted acetophenone, with urea in the presence of iodine. The iodine acts as a catalyst and a halogenating agent, facilitating the formation of an α-iodo ketone intermediate, which then reacts with urea in a similar fashion to the α-bromoketone pathway. This one-pot synthesis is advantageous as it avoids the isolation of the often lachrymatory and unstable α-haloketones. This method has been successfully employed for the synthesis of various oxazole derivatives.

| Starting Material | Reagents | Product | Reference |

| Acetophenone | Urea, Iodine | 4-Phenyl-oxazol-2-amine | |

| 2-Acetylfuran | Urea, Iodine | 4-(Furan-2-yl)oxazol-2-amine |

This table presents hypothetical examples based on established reactivity for illustrative purposes.

A more recent and atom-economical approach to oxazoles involves a copper-catalyzed aerobic oxidative dehydrogenative annulation. This multicomponent reaction utilizes an amine, an alkyne, and molecular oxygen from the air as the oxidant. vulcanchem.comnih.gov This methodology allows for the construction of trisubstituted oxazoles and represents a green chemistry approach by avoiding stoichiometric and often toxic oxidants. The mechanism is thought to involve the activation of dioxygen and oxidative C-H bond functionalization. vulcanchem.comnih.gov

Oxazoles can also be synthesized directly from carboxylic acids and isocyanides. One such method employs a triflylpyridinium reagent to activate the carboxylic acid in situ. The resulting acylpyridinium salt is then trapped by an isocyanide, such as tosylmethyl isocyanide (TosMIC), leading to the formation of the oxazole ring. researchgate.net This transformation is notable for its broad substrate scope and tolerance of various functional groups. researchgate.net

Targeted Synthesis of 5-(Thiophen-2-yl)oxazol-2-amine

The synthesis of the title compound, this compound, requires the specific incorporation of a thiophene (B33073) ring at the 5-position of the 2-aminooxazole core.

A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from a readily available thiophene derivative. A common precursor is 2-acetylthiophene (B1664040).

Proposed Synthetic Pathway:

Bromination of 2-Acetylthiophene: The synthesis would commence with the α-bromination of 2-acetylthiophene to yield 2-bromo-1-(thiophen-2-yl)ethan-1-one. This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like methanol (B129727) or acetic acid.

Condensation with Urea: The resulting α-bromoketone, 2-bromo-1-(thiophen-2-yl)ethan-1-one, would then be subjected to a condensation reaction with urea. Heating these two reactants, typically in a solvent like ethanol, would lead to the formation of the desired this compound through a Hantzsch-type synthesis.

An alternative approach involves the reaction of a pre-formed 2-aminooxazole with a thiophene derivative. For example, a 2-aminooxazole can react with thiophene-2-carbaldehyde (B41791) to form a Schiff base, which could potentially be a precursor or a related derivative. nih.gov

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 2-Acetylthiophene | N-Bromosuccinimide (NBS) | 2-Bromo-1-(thiophen-2-yl)ethan-1-one |

| 2 | 2-Bromo-1-(thiophen-2-yl)ethan-1-one | Urea | This compound |

This table outlines a proposed synthetic route based on established chemical transformations.

Further research into the optimization of these synthetic steps and the exploration of novel, more direct routes remains an active area of investigation in heterocyclic chemistry.

Direct Annulation Strategies for Thiophene-Oxazole Ring Systems

Direct annulation strategies aim to construct the oxazole ring from a thiophene-containing starting material in a highly efficient manner. One such approach involves a formal [4+1] annulation, which can proceed through a thiophene ring-opening and subsequent intramolecular cyclization sequence. For instance, specifically substituted α-chloro-β-nitrothieno[2,3-c]pyridazines have been shown to react with N'-(aryl)benzothiohydrazides, leading to complex heterocyclic systems. nih.gov This type of transformation, which involves the cleavage and reformation of rings, provides a pathway to fused systems where a new five-membered ring is annulated. nih.gov

Another direct approach is the transition metal-catalyzed C-H functionalization. Ruthenium-catalyzed C-H thiolation, for example, allows for the direct formation of a C-S bond on a pre-existing ring system. rsc.org While this specific example leads to thiolation, the principle of direct C-H activation is a powerful tool that can be adapted for C-C or C-O bond formation, potentially enabling a direct annulation to form the oxazole ring on the thiophene substrate under specific catalytic conditions. Furthermore, methods for synthesizing thiophene aldehydes from cyclopropyl (B3062369) ethanols via a ring-opening/annulation reaction have been developed, creating key precursors for subsequent cyclization into the target oxazole. rsc.orgresearchgate.net

Van Leusen Oxazole Synthesis and Thiophene Analogues

The Van Leusen oxazole synthesis is a powerful and widely used method for constructing 5-substituted oxazole rings. organic-chemistry.org The reaction proceeds via a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC). nih.gov TosMIC serves as a three-atom synthon, providing the C2 and N1 atoms of the oxazole ring. nih.gov

In the context of synthesizing this compound, the key starting material is thiophene-2-carboxaldehyde. The general mechanism involves the deprotonation of TosMIC by a base, such as potassium carbonate (K₂CO₃), followed by its addition to the aldehyde. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the 5-substituted oxazole ring. nih.govwikipedia.org This method is highly effective for various aldehydes derived from furan (B31954) or thiophene, making it a robust route to the desired 5-(thiophen-2-yl)oxazole core. researchgate.net The reaction is typically carried out in a protic solvent like methanol under reflux conditions. nih.govresearchgate.net

Suzuki-Miyaura Coupling Strategies for Thiophenyl-Oxazoles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. d-nb.info This palladium-catalyzed reaction provides a versatile strategy for linking a pre-formed thiophene ring with a pre-formed oxazole ring. doaj.org The typical approach involves the reaction of an organoboron compound with an organohalide.

For the synthesis of a 5-(thiophen-2-yl)oxazole, two primary disconnection strategies exist:

Coupling of a 5-halooxazole derivative (e.g., 5-bromooxazol-2-amine) with thiophene-2-boronic acid.

Coupling of a 2-halothiophene with a 5-oxazolylboronic acid derivative.

The former approach is often more common due to the commercial availability and stability of thiophene-2-boronic acid. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor. d-nb.info The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov This strategy has been successfully used to synthesize various 5-aryl-thiophenes and other coupled heteroaromatic systems. doaj.orgmdpi.com

Ring Expansion Approaches involving Aziridines and Thiophenes

A more recent and innovative approach to thiophene-oxazole systems involves the ring expansion of an aziridine (B145994). acs.orgnih.gov This method provides a general pathway to 2-thiophenyl-substituted oxazoles, which are structural isomers of the target compound but highlight a relevant modern synthetic strategy. The process begins with the aziridination of a double bond in an (acyl)alkenyl thiophene. The resulting aziridine then undergoes a ring expansion to form the oxazole ring. acs.org

A significant advantage of this protocol is its efficiency; the intermediate aziridine does not need to be isolated. The two-step construction is practical, requires short reaction times, and involves a simple workup. acs.orgnih.gov This methodology is applicable to a broad range of thiophene derivatives, demonstrating its utility in generating diverse thiophene-oxazole dyads. nih.gov

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters, including the choice of catalyst, ligands, solvent, and temperature.

Catalyst Systems and Ligand Effects in Cross-Coupling Reactions

In Suzuki-Miyaura cross-coupling reactions, the choice of the palladium catalyst and its associated ligand is critical for achieving high efficiency. nih.gov The ligand stabilizes the palladium center and modulates its reactivity, directly impacting the rates of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

For coupling involving heteroaryl substrates like thiophenes and oxazoles, bulky and electron-rich phosphine (B1218219) ligands have proven to be particularly effective. nih.govnih.gov Ligands such as 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) and 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) confer unprecedented activity to the palladium catalyst. nih.govnih.gov These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step, even with less reactive aryl chlorides. nih.gov The use of pre-formed palladium catalysts like XPhosPdG2 can further improve reaction outcomes. nih.gov The optimization of the catalyst system is crucial for preparing sterically hindered biaryls and achieving high yields at low catalyst loadings. nih.govresearchgate.net

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | Trace | nih.gov |

| 2 | Pd(OAc)₂ (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 65 | nih.gov |

| 3 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 81 | nih.gov |

| 4 | Pd(OAc)₂ | Xantphos | K₂CO₃ | 1,4-dioxane | Low | researchgate.net |

This table illustrates the optimization of catalyst and ligand for a representative Suzuki-Miyaura cross-coupling reaction. The data shows the significant improvement in yield when moving from a standard catalyst to a more advanced system with a specialized biarylphosphine ligand.

Solvent and Temperature Optimization Studies

The selection of solvent and reaction temperature is fundamental to the success of synthetic transformations. These parameters influence reactant solubility, reaction rates, and the stability of catalysts and intermediates.

In the Van Leusen oxazole synthesis, protic solvents like methanol are commonly employed, often at reflux temperature, to facilitate the cyclization and elimination steps. nih.govresearchgate.net However, studies have explored other conditions, including the use of ionic liquids as a recyclable green solvent alternative, which can lead to high yields. ijpsonline.com

For Suzuki-Miyaura couplings, solvent systems often consist of an organic solvent such as 1,4-dioxane, toluene, or dimethylformamide (DMF), mixed with an aqueous basic solution. mdpi.comresearchgate.net The temperature must be carefully controlled; while higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or increased side reactions like protodeboronation of the boronic acid. mdpi.comnih.gov Studies have shown that for certain systems, reactions can be performed at room temperature with highly active catalysts, while others require heating to temperatures between 80-130 °C to achieve good conversion. nih.govnih.govresearchgate.net

| Entry | Reaction Type | Solvent | Temperature (°C) | Yield/Conversion (%) | Reference |

|---|---|---|---|---|---|

| 1 | Van Leusen | DME | 25 | 63% Conversion | rsc.org |

| 2 | Van Leusen | DME | 90 | < 63% Conversion | rsc.org |

| 3 | Suzuki-Miyaura | Toluene/H₂O | 80 | 88 | nih.gov |

| 4 | Suzuki-Miyaura | Dioxane/H₂O | 80 | 94 | nih.gov |

| 5 | Suzuki-Miyaura | Water | 90 | >90 | nih.gov |

This table presents data on the optimization of solvent and temperature for both the Van Leusen and Suzuki-Miyaura reactions, highlighting how these conditions affect the reaction outcome.

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation in organic synthesis has revolutionized the preparation of heterocyclic compounds, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced product purity. researchgate.netoiccpress.com For the synthesis of this compound, microwave-assisted protocols represent a state-of-the-art approach.

A prevalent and efficient method for constructing the 2-aminooxazole core involves the condensation reaction between an α-haloketone and urea or its derivatives. researchgate.netacs.org In the context of this compound, the key starting material is 2-bromo-1-(thiophen-2-yl)ethanone. The reaction with urea under microwave irradiation facilitates a rapid cyclization to form the desired oxazole ring.

Research on the microwave-mediated synthesis of various 2-aminooxazoles has demonstrated that these reactions can be completed in as little as five minutes at elevated temperatures, such as 150 °C. researchgate.net This process typically results in moderate to good yields and offers the significant advantage of a simple work-up, often involving precipitation of the product, which circumvents the need for complex purification techniques like column chromatography. researchgate.net

The general reaction scheme is as follows:

Scheme 1: Proposed microwave-assisted synthesis of this compound from 2-bromo-1-(thiophen-2-yl)ethanone and urea.

The table below outlines the typical conditions and findings from research on the microwave-assisted synthesis of analogous 2-aminooxazoles, which are applicable to the synthesis of the title compound.

| Parameter | Value/Observation | Source |

| Reactants | α-Haloketone, Urea | researchgate.netacs.org |

| Energy Source | Microwave Irradiation | researchgate.netresearchgate.net |

| Temperature | ~150 °C | researchgate.net |

| Reaction Time | 5 - 10 minutes | researchgate.net |

| Yield | Moderate to Good | researchgate.net |

| Purification | Simple precipitation/filtration | researchgate.net |

| Advantages | Rapid synthesis, minimal purification, high efficiency | researchgate.netoiccpress.com |

This interactive table summarizes the key parameters and outcomes of microwave-assisted synthesis for 2-aminooxazoles based on established literature.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound can be effectively achieved using methods that align with these principles, primarily through the use of microwave-assisted techniques and the exploration of eco-friendly reaction conditions. ijpsonline.comcbccollege.in

Further green approaches in the synthesis of oxazole derivatives include the use of solvent-free (solventless) conditions or the replacement of hazardous organic solvents with more benign alternatives like water or ethanol. ijpsonline.comacs.org For instance, the Biginelli reaction, a multicomponent reaction for synthesizing pyrimidinones (B12756618) that shares mechanistic similarities with oxazole synthesis, has been successfully performed under solvent-free microwave conditions using a reusable catalyst. researchgate.net Such strategies reduce the environmental burden associated with solvent use and disposal.

The use of heterogeneous, recyclable catalysts is another key aspect of green synthesis. In the synthesis of related oxazolopyridines, an amino-functionalized mesoporous silica (B1680970) (SBA-Pr-NH2) has been employed as a highly efficient and reusable basic nanocatalyst under solvent-free microwave conditions. oiccpress.com This avoids the use of corrosive and difficult-to-remove homogeneous catalysts.

The following table compares conventional heating methods with green, microwave-assisted approaches for the synthesis of related heterocyclic compounds, highlighting the benefits applicable to this compound synthesis.

| Feature | Conventional Heating | Green Microwave-Assisted Approach | Source |

| Reaction Time | Hours to Days | Minutes | researchgate.netresearchgate.net |

| Energy Consumption | High | Low | oiccpress.com |

| Solvent Use | Often requires high-boiling, hazardous solvents | Minimal or benign solvents (water, ethanol), or solvent-free | ijpsonline.comacs.org |

| Yield | Variable, often lower | Generally higher | researchgate.net |

| By-product Formation | More prevalent | Minimized | oiccpress.com |

| Catalyst | Often homogeneous, non-reusable acids/bases | Reusable solid catalysts, environmentally benign | oiccpress.comresearchgate.net |

This interactive table contrasts conventional and green synthetic approaches for oxazole synthesis, emphasizing the environmental and efficiency benefits of modern methods.

Spectroscopic and Structural Characterization of 5 Thiophen 2 Yl Oxazol 2 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be constructed.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 5-(thiophen-2-yl)oxazol-2-amine is expected to exhibit distinct signals corresponding to the protons on the thiophene (B33073) and oxazole (B20620) rings, as well as the amine group. The thiophene ring protons will appear as a set of coupled multiplets in the aromatic region. Based on data for thiophene, the protons are expected around δ 7.1-7.3 ppm. chemicalbook.com The single proton on the oxazole ring would likely appear as a singlet, with its chemical shift influenced by the adjacent heteroatoms. The amine protons (NH₂) are expected to show a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H3' | 7.10 - 7.20 | Doublet of doublets | J(H3'-H4') ≈ 3.5-5.0, J(H3'-H5') ≈ 1.0-2.0 |

| Thiophene H4' | 7.00 - 7.10 | Doublet of doublets | J(H4'-H3') ≈ 3.5-5.0, J(H4'-H5') ≈ 2.5-3.5 |

| Thiophene H5' | 7.25 - 7.35 | Doublet of doublets | J(H5'-H4') ≈ 2.5-3.5, J(H5'-H3') ≈ 1.0-2.0 |

| Oxazole H4 | 6.80 - 7.00 | Singlet | N/A |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. For thiophene, carbon signals are typically observed in the range of δ 125-127 ppm. chemicalbook.com The carbons of the oxazole ring will have characteristic shifts, with the carbon bearing the amine group (C2) and the carbon attached to the thiophene ring (C5) being significantly affected by the heteroatoms.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Oxazole C2 | 155.0 - 160.0 |

| Oxazole C4 | 110.0 - 115.0 |

| Oxazole C5 | 140.0 - 145.0 |

| Thiophene C2' | 130.0 - 135.0 |

| Thiophene C3' | 125.0 - 128.0 |

| Thiophene C4' | 127.0 - 130.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com For this compound, cross-peaks would be expected between the adjacent protons on the thiophene ring (H3', H4', and H5'), confirming their connectivity. The oxazole proton (H4) would not show any COSY correlations, confirming it is an isolated spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For example, the signal for the oxazole proton (H4) would correlate with the signal for the oxazole carbon C4.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the oxazole proton (H4) would be expected to show correlations to the oxazole carbons C2 and C5, as well as the thiophene carbon C2'. The thiophene protons would show correlations to other thiophene carbons and to the oxazole carbon C5, confirming the connection point between the two rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group, the aromatic rings, and the C-O and C-N bonds within the oxazole ring.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C=N Stretch (oxazole) | 1640 - 1680 | Medium to Strong |

| N-H Bend (primary amine) | 1580 - 1650 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O-C Stretch (oxazole) | 1000 - 1300 | Strong |

The presence of two bands in the N-H stretching region would be a clear indication of a primary amine (-NH₂). orgchemboulder.com The various C=C and C=N stretching vibrations from the oxazole and thiophene rings would appear in the fingerprint region, providing further evidence for the heterocyclic core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₇H₆N₂OS), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 166.21 g/mol ). bldpharm.comalfa-chemistry.com

The fragmentation pattern can offer valuable structural clues. Common fragmentation pathways for such heterocyclic systems may involve the cleavage of the rings or the loss of small neutral molecules.

Expected Fragmentation Pattern in Mass Spectrometry

| m/z Value | Possible Fragment | Plausible Neutral Loss |

|---|---|---|

| 166 | [C₇H₆N₂OS]⁺ | Molecular Ion |

| 138 | [C₇H₆N₂S]⁺ | Loss of CO |

| 123 | [C₆H₅NS]⁺ | Loss of HCN from [M-CO]⁺ |

| 111 | [C₄H₃S-C=N-NH₂]⁺ | Cleavage of the oxazole ring |

The fragmentation would likely be initiated by the loss of stable neutral molecules like carbon monoxide (CO) from the oxazole ring. nih.gov Further fragmentation could involve the loss of hydrogen cyanide (HCN) or the cleavage of the bond between the two rings, leading to characteristic thiophene-containing fragments. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. beilstein-journals.org For this compound, HRMS would be used to confirm its molecular formula, C₇H₆N₂OS.

Expected HRMS Data

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₇N₂OS⁺ | 167.0273 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and potentially n → π* electronic transitions, typical for conjugated aromatic and heterocyclic systems. The molecular structure, featuring a thiophene ring linked to an oxazole ring, creates an extended π-conjugated system. This conjugation, further influenced by the electron-donating amino group (-NH₂) and the heteroatoms within the rings, governs its electronic absorption profile.

In similar thiophene-containing chromophores, intense absorption bands in the UV region are generally assigned to π → π* transitions. researchgate.net For instance, various 2-(thienyl)quinoxaline species exhibit strong absorption features within the UV range, with some extending into the visible part of the spectrum. researchgate.net The high molar absorptivities of these bands confirm their assignment as allowed π → π* transitions. researchgate.net The presence of heteroatoms (N, O, S) also introduces non-bonding electrons (n-electrons), which could lead to weaker n → π* transitions, though these are often obscured by the more intense π → π* bands.

Studies on related molecules, such as 2-aminooxazole (2AO), provide further insight. The UV absorption spectrum of 2AO, a key component of the target molecule, has been measured, providing foundational data for understanding the electronic behavior of this heterocyclic core. csic.es The electronic properties and the position of the absorption maximum (λmax) can be significantly influenced by the solvent environment, a phenomenon known as solvatochromism. Research on other thienyl-substituted dyes has demonstrated how solvent polarity can alter the energy of the electronic transitions. researchgate.net

The electronic transitions for this compound can be hypothesized based on data from analogous structures.

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Features |

| π → π | 250 - 350 | Conjugated system of thiophene and oxazole rings. |

| n → π | > 300 (often weak or overlapped) | Non-bonding electrons on N, O, and S atoms. |

This table presents expected values based on typical spectroscopic data for analogous compounds.

X-Ray Crystallography for Solid-State Structure Elucidation

While the specific crystal structure of this compound is not publicly available, analysis of closely related thiophene-oxazole analogues provides a robust model for its likely solid-state conformation. X-ray crystallography studies on such compounds reveal critical details about bond lengths, bond angles, planarity, and intermolecular interactions that define the crystal lattice.

For example, the crystal structure of 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile shows that the thiophene ring is nearly perpendicular to the adjacent pyran ring, with a dihedral angle around 89.5°. nih.gov In contrast, in the cation of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide, the thiophene and benzothiazolium rings are nearly coplanar, with a very small dihedral angle of 1.16 (18)°. nih.gov This suggests that the relative orientation of the thiophene and oxazole rings in the target molecule could vary significantly depending on crystal packing forces.

Below is a table summarizing typical crystallographic data obtained from an analogue, 5-(5-Phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine. nih.gov

| Parameter | Value from Analogue | Description |

| Crystal System | Orthorhombic | The crystal system defines the symmetry of the unit cell. |

| Space Group | Pca2₁ | The space group describes the symmetry operations of the crystal. |

| Key Interactions | N—H⋯N hydrogen bonds | These intermolecular forces dictate molecular packing. |

| Dihedral Angle | 18.8 (3)° and 14.6 (3)° | Angle between the oxazole and thiadiazole rings in two independent molecules. |

Purity Assessment Methodologies (e.g., HPLC, TLC)

Assessing the purity of this compound is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the quantitative determination of purity and the separation of the target compound from impurities. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule of this polarity. Commercial suppliers of this compound confirm the use of HPLC and LC-MS (Liquid Chromatography-Mass Spectrometry) for quality control. bldpharm.com

A typical HPLC analysis would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance, as determined by its UV-Vis spectrum. For enhanced sensitivity and selectivity, a fluorescence detector (FLD) can be used, often after pre-column derivatization of the amine group with a fluorogenic agent. researchgate.netsqu.edu.om Method validation according to established guidelines ensures the reliability of the results. squ.edu.om

A summary of potential HPLC conditions is provided below.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 100 mm x 3.0 mm, 2.7 µm) | Stationary phase for separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient | Eluent system to separate compounds. |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. researchgate.net |

| Detection | UV-Vis (e.g., 254 nm) or Fluorescence (FLD) | To detect and quantify the compound as it elutes. squ.edu.om |

| Column Temp. | 25 - 40 °C | To ensure reproducible retention times. researchgate.net |

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and straightforward method for qualitative purity assessment and for monitoring the progress of a chemical reaction. A sample of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The resulting spots are visualized under UV light or by staining. The purity is estimated by the presence of a single spot, while the appearance of multiple spots indicates the presence of impurities.

Computational and Theoretical Investigations of 5 Thiophen 2 Yl Oxazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic characteristics of a molecule. For 5-(Thiophen-2-yl)oxazol-2-amine, these calculations offer insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. Studies on related polythiophenes containing oxazole (B20620) and benzothiazole (B30560) moieties have been performed using DFT to evaluate structural and electronic characteristics. nih.govresearchgate.net For instance, calculations on similar conjugated systems based on thiophene (B33073) and oxadiazole (a related five-membered heterocycle) have been carried out at the B3LYP/6-31G(d) level of theory to analyze geometries and electronic properties in both neutral and doped states. researchgate.net

These studies show that the introduction of different substituents or heteroatoms can significantly alter bond lengths, angles, and the total energy of the system. nih.govresearchgate.net For a molecule like this compound, DFT calculations would typically involve geometry optimization to find the most stable arrangement of atoms. This optimized structure is essential for calculating other properties like vibrational frequencies (for comparison with experimental IR spectra) and molecular orbital energies. mdpi.com Theoretical DFT analyses have been performed on other pharmaceutically relevant oxazole derivatives, such as N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, using the B3LYP method with a 6-311++G(d,p) basis set to determine optimized geometry and electronic properties. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher reactivity and a greater propensity for electron transfer. mdpi.com

DFT studies on various thiophene derivatives provide a reference for what might be expected for this compound. For example, in a series of 2-thiophene carboxylic acid thiourea (B124793) derivatives, the HOMO-LUMO gap was found to be influenced by the nature of substituents, with an OCH3 group leading to a larger, more stable gap compared to a CH3 group. mdpi.com In a study of polythiophenes containing benzothiazole and oxazole, calculated band gaps (Eg) were significantly influenced by the specific heteroatoms and substituents present, with values ranging from 0.006 eV to 0.621 eV. nih.govresearchgate.net For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, HOMO-LUMO energy gaps were calculated to be in the range of 4.21–4.93 eV.

The table below presents hypothetical HOMO-LUMO data for this compound, contextualized with experimental and calculated values from related thiophene and oxazole structures found in the literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE, eV) | Methodology | Reference |

|---|---|---|---|---|---|

| Poly[3-(benzo[d]oxazole-2-yl)thiophene] | - | - | 0.621 | DFT | nih.gov |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | -5.6518 | -0.8083 | 4.8435 | DFT/B3LYP/6-31G(d,p) | nih.gov |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (example with SH substituent) | - | - | 4.21 | DFT | |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (example with two CF3 substituents) | - | - | 4.93 | DFT |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the key degree of freedom is the torsion angle between the thiophene and oxazole rings. The relationship between these rings—whether they are coplanar or twisted—profoundly affects the molecule's electronic properties and its ability to interact with biological targets.

A potential energy surface (PES) scan is a common computational technique to explore this. q-chem.com In a PES scan, the dihedral angle between the two rings is systematically varied, and the energy of the molecule is calculated at each step, while all other geometric parameters are allowed to relax. researchgate.netresearchgate.net This process generates an energy profile that reveals the most stable conformers (energy minima) and the energy barriers to rotation between them (energy maxima, or transition states). uni-muenchen.devisualizeorgchem.com For example, DFT calculations on related heterocyclic γ-amino acids based on thiazole (B1198619) and oxazole rings were used to rationalize rotational barriers and low-energy conformers by scanning the relevant dihedral angles. frontiersin.org Such an analysis for this compound would clarify whether a planar or a twisted conformation is energetically preferred, which is crucial for understanding its conjugation and packing in a solid state.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For the synthesis of this compound, several established methods for forming the oxazole ring are plausible, including the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.orgslideshare.net DFT calculations can model this process by identifying the structures of intermediates and transition states, thereby mapping out the entire reaction pathway and determining the activation energies for each step. youtube.com Such studies have been performed for the general mechanism, and a solid-phase version has also been developed and investigated. nih.govnih.gov

The Van Leusen oxazole synthesis is another powerful method that reacts an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent cyclization to form an oxazoline (B21484) intermediate, which then eliminates the tolyl-sulfinic acid to yield the oxazole. nih.govorganic-chemistry.orgresearchgate.net Computational studies can clarify the energetics of this pathway, confirming the feasibility of the proposed intermediates and transition states.

By applying these computational approaches to the specific reactants needed for this compound (e.g., a derivative of thiophene-2-carbaldehyde (B41791) for the Van Leusen synthesis), a detailed, quantitative understanding of its formation could be achieved.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules based on a force field, allowing for the exploration of conformational space and interactions with the environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be used to sample a wide range of conformations, providing a more complete picture of its flexibility than a static PES scan. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site. Studies on thiophene carboxamide derivatives have used MD simulations of up to 100 nanoseconds to assess the stability and compactness of ligand-protein complexes, demonstrating the utility of this technique. nih.gov The thiophene ring, with its high aromaticity, was shown to be critical for binding interactions, a feature that would also be central to the behavior of this compound. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. frontiersin.org For a scaffold like this compound, QSAR studies are invaluable for designing derivatives with enhanced therapeutic properties, such as antifungal or anticancer activity. nih.govresearchgate.netnih.gov

A typical QSAR study involves a series of derivatives where substituents on the thiophene or oxazole rings are varied. Molecular descriptors—numerical values that encode chemical information such as electronic (e.g., partial charge), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties—are calculated for each derivative. frontiersin.orgfrontiersin.org A mathematical model is then built to relate these descriptors to the observed biological activity (e.g., IC50 values).

Studies on oxazole and benzoxazole (B165842) derivatives have successfully used QSAR to develop models for predicting antifungal activity against pathogens like Candida albicans. frontiersin.orgfrontiersin.org Similarly, QSAR models for thiophene derivatives have been developed to predict activity as selective COX-2 inhibitors. Such models provide crucial insights into which structural features are most important for bioactivity.

| Descriptor Type | Example Descriptor | Relevance to Activity |

|---|---|---|

| Electronic | Partial Charge (Q_VSA) | Influences electrostatic interactions with target proteins. |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and bioavailability. |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule, affecting its distribution in biological systems. |

| Shape | Standard Dimension (STD_DIM) | Relates the molecule's size and shape to the geometry of the binding site. |

These models can then be used to virtually screen new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar and Molecular Design Principles for 5 Thiophen 2 Yl Oxazol 2 Amine Derivatives

Impact of Thiophene (B33073) Substitution on Oxazole (B20620) Ring Activity

The replacement of a phenyl ring with a thiophene ring at the 5-position of the oxazole core can significantly influence the compound's biological and physicochemical properties. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, which distinguishes it from the six-membered carbocyclic phenyl ring. nih.gov This difference imparts distinct electronic and conformational characteristics.

Thiophene is considered an electron-rich heterocycle, and its sulfur atom can participate in hydrogen bonding and other non-covalent interactions. nih.gov In the context of enzyme inhibition, substituting a phenyl group with a thiophene ring can alter the molecule's interaction with the target protein. For instance, in a series of 2-anilino-5-aryloxazoles designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors, the 5-thiophen-2-yl analog was compared with its 5-phenyl counterpart. The study found that while the 5-phenyl analog was potent, the 5-thiophen-2-yl derivative also demonstrated significant inhibitory activity, indicating that the thiophene ring is a well-tolerated and effective bioisostere for the phenyl ring in this scaffold. acs.org The ability of the thiophene sulfur to act as a hydrogen bond acceptor provides an additional interaction point not possible with a phenyl ring, potentially enhancing binding affinity in certain protein active sites.

Role of the 2-Amino Group in Molecular Interactions

The 2-amino group on the oxazole ring is a critical pharmacophoric feature, primarily acting as a hydrogen bond donor. This functionality is pivotal for anchoring the molecule within the binding site of target proteins, such as kinases. In many kinase inhibitors, a key interaction involves the formation of hydrogen bonds between the inhibitor and the "hinge region" of the enzyme, which connects the N- and C-lobes of the kinase domain.

In studies of the closely related 2-anilino-5-aryloxazoles, X-ray crystallography confirmed that the N-H of the 2-anilino group acts as a hydrogen bond donor to a backbone carbonyl group in the hinge region of VEGFR2. acs.org It is highly probable that the primary amine of 5-(thiophen-2-yl)oxazol-2-amine would engage in similar, if not identical, hydrogen-bonding interactions. The two hydrogen atoms on the primary amine offer the potential for multiple hydrogen bond donations, which can be a crucial factor for potent biological activity. Modifications to this amino group, such as acylation or substitution, would directly impact these key interactions, often leading to a significant loss of activity unless the new functionality can establish other favorable contacts. nih.gov

Exploration of Substituents at the Thiophene Moiety and their Effects

Systematic exploration of substituents on both the thiophene and other parts of the scaffold is essential for optimizing potency and selectivity. Based on SAR studies of analogous 2-amino-heterocycles, modifications can be categorized by their placement on the thiophene ring or on the 2-amino group. nih.govnih.gov

For the 5-aryl position (in this case, thiophene), studies on analogous VEGFR2 inhibitors revealed that introducing small, polar, or hydrogen-bonding groups can enhance cellular potency and improve physicochemical properties like solubility. acs.org For example, adding groups that can interact with solvent-exposed regions of the protein active site is a common strategy to boost activity.

On the other hand, substitutions on the 2-amino group have also been extensively studied in analogous series. Attaching an additional aryl ring (creating a 2-anilino group) opens up a new vector for substitution. The SAR data from these 2-anilino-5-aryloxazoles provide a roadmap for potential modifications.

The following table summarizes SAR findings from a series of 2-anilino-5-aryloxazole inhibitors of VEGFR2, which can guide the design of this compound derivatives.

| Compound | R1 (Substitution on 2-Anilino Ring) | R2 (Substitution on 5-Aryl Ring) | VEGFR2 Kinase IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | -H | Phenyl | 0.14 | acs.org |

| 2 | -H | Thiophen-2-yl | 0.16 | acs.org |

| 3 | 3'-chloro | Phenyl | 0.019 | acs.org |

| 4 | 3'-amino | Phenyl | 0.022 | acs.org |

| 5 | 3'-chloro | 3-pyridyl | 0.021 | acs.org |

| 6 | 3'-(2-aminoethyl)amino | 3-(2-pyridyl)phenyl | 0.0031 | acs.org |

This data is derived from 2-anilino-5-aryloxazole analogs, where the 2-amino group is substituted with an aniline (B41778) moiety.

SAR Summary:

5-Aryl Position (R2): Replacing the phenyl ring with a thiophene ring (Compound 2 vs. 1) resulted in nearly identical potency, confirming thiophene as an effective bioisostere. acs.org Introducing a pyridyl ring was also well-tolerated. acs.org

2-Anilino Position (R1): Small substituents at the meta-position (3') of the anilino ring, such as chloro or amino groups, led to a significant increase in potency (Compounds 3 and 4). acs.org

Combined Effect: The most potent compounds featured complex substituents that could form additional interactions. For example, Compound 6, with a basic side chain on the anilino ring and a pyridyl group on the 5-phenyl ring, showed sub-nanomolar potency. acs.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures with improved properties while retaining the key interactions necessary for biological activity. nih.gov For the this compound scaffold, several bioisosteric replacements can be considered.

Oxazole Ring Replacement: A common and effective bioisostere for the oxazole ring is the thiazole (B1198619) ring. The 2-aminothiazole (B372263) moiety is a well-established pharmacophore present in numerous clinically approved drugs. Replacing the oxazole with a thiazole would result in a 5-(thiophen-2-yl)thiazol-2-amine (B2492961) core. This change is generally well-tolerated as the nitrogen and sulfur atoms in the thiazole ring can mimic the hydrogen bonding and electronic profile of the nitrogen and oxygen atoms in the oxazole ring. nih.govresearchgate.net SAR studies on 2-aminothiazoles have shown that this scaffold is highly amenable to substitution at the 5-position, making it a promising alternative. nih.govnih.gov

Thiophene Ring Replacement: The thiophene ring itself can be replaced by other aromatic or heteroaromatic systems. Potential bioisosteres for the thiophen-2-yl moiety include:

Phenyl: The most straightforward replacement, leading back to 5-phenyloxazol-2-amine analogs. acs.org

Furan (B31954): Another five-membered heterocycle, though generally less chemically stable.

Pyrazole or Triazole: These five-membered rings introduce additional nitrogen atoms, offering different hydrogen bonding capabilities. mdpi.com

Pyridine: A six-membered heterocycle that introduces a basic nitrogen atom, which can be useful for forming salt bridges or improving solubility. nih.gov

These strategies can lead to new chemical entities with potentially different selectivity profiles, improved pharmacokinetic properties, or novel intellectual property positions. nih.gov

Design of Targeted Analogues based on SAR Data

The SAR data from analogous series provides a clear blueprint for designing novel, targeted derivatives of this compound. The goal is to leverage the existing knowledge to create molecules with enhanced potency, selectivity, or drug-like properties.

Strategy 1: Substitution on the Thiophene Ring Based on the principle that small polar groups on the 5-aryl ring can improve cellular activity, analogues with substituents on the thiophene ring should be synthesized. For example, placing a hydroxyl, methoxy, or small aminoalkyl group at the 4- or 5-position of the thiophene ring could lead to new interactions with the target protein or improve water solubility.

Strategy 2: Modification of the 2-Amino Group While the primary 2-amino group is crucial, carefully designed substitutions could yield improved compounds. Instead of a large anilino group, smaller, functionalized substituents could be explored.

Acylation: Introducing small acyl groups could probe for interactions in nearby pockets.

Alkylation: Attaching short, functionalized alkyl chains (e.g., with a terminal alcohol or amine) could extend into solvent-exposed regions, a strategy that proved highly effective in the 2-anilino-5-aryloxazole series. acs.org

Strategy 3: Structure-Based Design Using the binding mode observed for 2-anilino-5-aryloxazoles in VEGFR2 as a model, computational docking of newly designed this compound derivatives can be performed. nih.govacs.org This allows for the in-silico evaluation of how new substituents might fit into the active site and whether they form the desired hydrogen bonds and other favorable interactions before undertaking their chemical synthesis.

A proposed design strategy is illustrated in the table below, targeting hypothetical improved analogs.

| Proposed Analog | Modification | Rationale |

|---|---|---|

| 1 | 5-(5-chlorothiophen-2-yl)oxazol-2-amine | Introduce a halogen on the thiophene to probe for hydrophobic/halogen-bonding interactions. |

| 2 | 5-(5-(aminomethyl)thiophen-2-yl)oxazol-2-amine | Add a basic group to the thiophene to improve solubility and potentially form a salt-bridge interaction. |

| 3 | N-(5-(thiophen-2-yl)oxazol-2-yl)acetamide | Acylate the 2-amino group to explore interactions in the adjacent pocket; may reduce basicity. |

| 4 | 2-amino-5-(1-methyl-1H-pyrrol-3-yl)oxazole | Bioisosteric replacement of thiophene with a different 5-membered heterocycle to alter electronic properties. |

Influence of Stereochemistry on Biological or Chemical Recognition

The parent compound, this compound, is achiral and does not have any stereocenters. Therefore, it exists as a single, non-chiral molecule. However, stereochemistry would become a critical consideration upon the introduction of chiral elements in its derivatives.

Chirality can be introduced in several ways:

Substitution with a Chiral Moiety: If a chiral group is attached to the 2-amino position or the thiophene ring, the resulting molecule would consist of diastereomers.

Creation of a Stereocenter: Substitution on the thiophene or on an N-alkyl group could create a new stereocenter. For example, attaching a sec-butyl group to the 2-amino nitrogen would create a chiral molecule.

If a chiral derivative were synthesized, it would likely be produced as a racemic mixture (an equal mix of both enantiomers). It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different biological activities, metabolic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Therefore, should a chiral analog of this compound show promising activity, it would be essential to:

Separate the enantiomers (chiral resolution).

Test each enantiomer individually to determine which one is responsible for the desired biological effect (the eutomer) and which is less active or potentially responsible for side effects (the distomer).

Develop stereoselective synthetic methods to produce only the desired enantiomer, which is a common practice in modern drug development to improve the therapeutic index and reduce patient-to-patient variability.

Mechanistic Investigations of Biological and Chemical Interactions of 5 Thiophen 2 Yl Oxazol 2 Amine

Molecular Target Identification and Validation Approaches (e.g., Thermal Shift Assay, Differential Mass Spectrometry)

Identifying the specific molecular targets of a compound is a foundational step in drug discovery and mechanistic biology. Techniques like the thermal shift assay (TSA) and differential mass spectrometry are pivotal in this process.

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying the engagement of a drug with its target protein within the complex environment of a cell. nih.govnih.govresearchgate.net The principle of CETSA is based on the ligand-induced thermal stabilization of proteins; when a small molecule binds to a protein, it typically increases the protein's resistance to heat-induced unfolding and aggregation. researchgate.netmdpi.com In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, often by Western blotting. nih.gov A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates a direct binding interaction. nih.gov

To enhance throughput and provide a broader view of a compound's interactions, CETSA can be combined with mass spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP). mdpi.com This approach allows for the simultaneous detection of thermal stability changes across thousands of proteins, enabling proteome-wide target identification and selectivity profiling. mdpi.com For instance, MS-CETSA was effectively used to investigate the binding profile of staurosporine, a broad-spectrum kinase inhibitor, revealing thermal stability shifts in numerous kinase targets and confirming its pan-kinase activity. mdpi.com

While specific studies employing these methods on 5-(thiophen-2-yl)oxazol-2-amine are not yet prevalent in the literature, these approaches represent the standard for identifying its molecular targets. Such studies would involve treating relevant cell lines with the compound and using high-throughput CETSA formats, like those employing reverse-phase protein arrays (RPPA) or advanced MS-CETSA, to identify which proteins are stabilized by its binding. nih.govmdpi.com

Enzyme Inhibition and Activation Studies (e.g., COX-2 inhibitors, PTP4A3 inhibitors)

The 2-aminooxazole scaffold and its bioisosteres are recognized for their potential as enzyme inhibitors. nih.govacs.org The isosteric relationship between 2-aminooxazoles and 2-aminothiazoles is particularly relevant, as 2-aminothiazole (B372263) derivatives have been investigated for a range of enzyme inhibitory activities. nih.govacs.orgnih.gov

For example, certain 2-aminothiazole derivatives have been explored for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Furthermore, 2-aminobenzoxazoles, which share the core oxazole (B20620) ring, are described as potential inhibitors of various enzymes, including proteases, chymase, butyrylcholinesterase, and topoisomerase II. nih.govacs.org The thiophene (B33073) moiety is also a key feature in many enzyme inhibitors, with some derivatives targeting essential enzymes in Mycobacterium tuberculosis, such as InhA, dehydroquinase, and Pks13. researchgate.net

Recent studies on 2-aminothiazole derivatives as inhibitors of Aurora kinases, which are crucial in cell cycle regulation and cancer, highlight the methodologies used to evaluate such compounds. These studies often involve molecular docking to predict binding modes, followed by in vitro assays to determine inhibitory concentrations (IC50) and molecular dynamics simulations to understand the stability of the ligand-enzyme complex. nih.govacs.orgnih.gov

While direct inhibitory data for this compound against COX-2 or PTP4A3 is not available, the table below summarizes the reported enzyme inhibitory activities of structurally related compounds, suggesting the potential of this chemical class.

| Compound Class | Target Enzyme(s) | Reported Activity |

| 2-Aminobenzoxazoles | Proteases, Chymase, Butyrylcholinesterase, Topoisomerase II | Described as potential inhibitors. nih.govacs.org |

| 2-Aminothiazole Derivatives | Cyclooxygenase (COX), 15-Lipoxygenase (15-LOX) | Investigated for anti-inflammatory properties via dual enzyme inhibition. nih.gov |

| 2-Aminothiazole Derivatives | Aurora Kinase A | Identified as potential inhibitors for anticancer applications. acs.org |

| 2-Aminothiazole Derivatives | Hec1/Nek2 | Investigated as potential anticancer agents through QSAR and docking studies. nih.gov |

| Thiophene Derivatives | M. tuberculosis enzymes (InhA, dehydroquinase, Pks13) | Compounds show high activity with submicromolar MICs and low IC50 values. researchgate.net |

| 1,3,4-Oxadiazole Derivatives | Jack bean urease | Potent inhibition observed, with some compounds being more active than the standard. nih.gov |

Receptor Binding Assays and Ligand-Receptor Interactions

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The 2-aminooxazole scaffold and its analogues have been shown to engage with various receptor types, particularly G-protein coupled receptors (GPCRs) and nuclear receptors.

A notable example comes from a study on 2-aminobenzoxazole (B146116) derivatives, which were discovered to be potent inhibitors of ChemR23 (also known as CMKLR1), a GPCR implicated in inflammatory and autoimmune diseases. researchgate.net The mechanism of action for these inhibitors was found to be the induction of ChemR23 internalization, demonstrating a clear functional consequence of receptor engagement. researchgate.net Similarly, 2-aminothiazole derivatives have been identified as ligands for estrogen receptors and as a novel class of adenosine (B11128) receptor antagonists. nih.gov

Molecular docking is a frequently used computational tool to predict and analyze the binding of these ligands to their receptor targets. For instance, docking studies of 2-aminothiazole derivatives have elucidated potential binding modes within the active sites of receptor tyrosine kinases like VEGFR-2 and EGFR. nih.gov These studies often reveal key interactions, such as hydrogen bonds and arene-arene interactions, that are critical for binding affinity and selectivity. nih.gov Though specific receptor binding data for this compound is limited, the established activity of its analogues suggests it is a promising candidate for investigation in receptor-targeted drug discovery.

Investigation of Anti-Microbial Mechanisms (e.g., Biofilm Inhibition)

The 2-aminooxazole core is recognized for its antimicrobial properties, particularly against the tuberculosis-causing agent Mycobacterium tuberculosis. acs.orgwikipedia.org The isosteric replacement of the sulfur atom in 2-aminothiazoles with an oxygen atom to form 2-aminooxazoles has been a successful strategy in antimicrobial research. nih.govacs.org This substitution can lead to compounds with comparable or improved antimycobacterial activity while potentially enhancing physicochemical properties like water solubility and reducing metabolic liabilities associated with the oxidizable sulfur atom. nih.govacs.orgnih.gov

The thiophene ring is also a well-established pharmacophore in antimicrobial agents, with numerous thiophene-containing compounds demonstrating activity against a range of pathogens, including drug-resistant Gram-negative bacteria. researchgate.netnih.govfrontiersin.orgnih.gov Mechanistic studies on some thiophene derivatives have pointed towards disruption of the bacterial cell membrane. Time-kill curve assays combined with membrane permeabilization studies have shown that these compounds can have bactericidal effects. nih.gov Furthermore, molecular docking studies suggest that some thiophene compounds may target bacterial outer membrane proteins (OMPs), interfering with their function. frontiersin.org Other proposed mechanisms for thiophene-based antimicrobials include the inhibition of crucial enzymes like DNA gyrase and efflux pumps. researchgate.net

While the term "biofilm inhibition" is not explicitly detailed in the context of this compound in the searched literature, related heterocyclic scaffolds have been investigated for this property. The ability of some thiophene derivatives to reduce the adherence of bacteria to host cells suggests a potential role in preventing the initial stages of biofilm formation. frontiersin.org

Cellular Pathway Modulation by this compound and its Analogues (e.g., Hypoxia Response)

Cellular pathways are complex networks that govern cellular function, and their modulation by small molecules can have significant therapeutic implications. The hypoxia response pathway, primarily mediated by Hypoxia-Inducible Factors (HIFs), is a critical regulator of cellular adaptation to low oxygen levels and is a key driver in the progression of diseases like cancer. nih.govnih.gov

The HIF transcription factors, particularly HIF-1α and HIF-2α, are activated under hypoxic conditions and regulate genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase enzymes, leading to their recognition by the von Hippel-Lindau (VHL) protein and subsequent degradation. youtube.com In hypoxia, this degradation is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of its target genes. youtube.comyoutube.com

Targeting this pathway has become a major focus in drug development. For example, the HIF-2α inhibitor Belzutifan has been approved for treating certain cancers associated with VHL disease. youtube.com This inhibitor functions by binding directly to HIF-2α and preventing its dimerization with HIF-1β, thereby blocking its transcriptional activity. youtube.com A known on-target effect of HIF-2 inhibition is anemia, as the gene for erythropoietin (EPO) is a primary target of HIF-2. youtube.com

While there are no direct studies linking this compound to the hypoxia response pathway, the investigation of such interactions would be a logical step in elucidating its mechanism of action, especially in the context of cancer research. Assays using reporter genes linked to a hypoxia response element (HRE) could be employed to screen for such activity. google.com

Coordination Chemistry and Metal Complexation Research involving 2-Aminooxazoles

The 2-aminooxazole moiety, with its available nitrogen and oxygen donor atoms, is a versatile ligand for the formation of metal complexes. researchgate.net The study of these complexes is a significant area of research, driven by their potential applications in catalysis and medicinal chemistry. researchgate.netiosrjournals.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-aminooxazole and its analogues, such as 2-aminobenzoxazoles and 2-aminobenzothiazoles, typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.netiosrjournals.orgnih.govjmaterenvironsci.com A common method is to reflux an ethanolic or methanolic solution of the ligand with a metal halide or acetate (B1210297) salt, often in a 1:2 or 1:1 metal-to-ligand molar ratio. researchgate.netiosrjournals.org The resulting complexes often precipitate from the solution upon cooling and can be purified by recrystallization. iosrjournals.org

A comprehensive characterization of these new chemical entities is essential to determine their structure and properties. A suite of analytical techniques is employed for this purpose:

Spectroscopic Methods: FT-IR spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation. jmaterenvironsci.com UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help infer its geometry. iosrjournals.org

Elemental and Thermal Analysis: Elemental analysis (C, H, N) is used to confirm the empirical formula of the complex. iosrjournals.orguobaghdad.edu.iq Thermal analysis techniques like TGA and DSC can be used to study the thermal stability of the complexes and the presence of coordinated solvent molecules. uobaghdad.edu.iq

Magnetic and Conductivity Measurements: Magnetic susceptibility measurements help determine the geometry of the complex (e.g., distinguishing between high-spin and low-spin configurations in octahedral complexes). iosrjournals.orgjmaterenvironsci.com Molar conductivity measurements in solvents like DMF or DMSO indicate whether the complexes are electrolytic or non-electrolytic in nature. jmaterenvironsci.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). researchgate.netmdpi.com

The table below summarizes the characteristics of some synthesized metal complexes with ligands related to 2-aminooxazole.

| Ligand | Metal Ion(s) | M:L Ratio | Proposed Geometry | Characterization Methods |

| Zoxazolamine (2-amino-5-chlorobenzoxazole) | Zn(II) | 1:2 | Distorted Tetrahedral | NMR, X-ray, Elemental Analysis researchgate.net |

| Benzothiazol-2-yl-(4-chloro-benzylidene)-amine | Co(II), Ni(II), Cu(II), Zn(II) | 1:2 | Octahedral | Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility, Conductivity iosrjournals.org |

| 2-aminobenzothiazole derivative | Cu(II) | 1:2 | Distorted Square Planar | Elemental Analysis, IR, 1H-NMR, UV-Vis, Molar Conductance, Magnetic Moment, SEM jmaterenvironsci.com |

| 5-((2-(1H-indol-2-yl)ethyl) diazinyl)-2-aminophenol | Cu(II), Co(II), Cd(II) | 1:1 | Tetrahedral | FT-IR, UV-Vis, Mass Spec, Elemental Analysis, TGA/DSC, Magnetic Moment, AAS uobaghdad.edu.iq |

| 5-((2-(1H-indol-2-yl)ethyl) diazinyl)-2-aminophenol | Ru(III) | 1:1 | Octahedral | FT-IR, UV-Vis, Mass Spec, Elemental Analysis, TGA/DSC, Magnetic Moment, AAS uobaghdad.edu.iq |

Evaluation of Complex-Mediated Biological or Catalytic Activity

There is currently no scientific literature available detailing the evaluation of biological or catalytic activity of metal complexes derived from this compound. Research in this specific area has not yet been published.

Derivatization Strategies and Synthetic Exploration of 5 Thiophen 2 Yl Oxazol 2 Amine Analogues

Functionalization at the 2-Amino Position of the Oxazole (B20620) Ring

The 2-amino group on the oxazole ring is a key site for introducing structural diversity. Its nucleophilic character allows for a range of reactions, including acylation, sulfonylation, alkylation, arylation, and Schiff base formation.

Acylation and Sulfonylation Reactions

The primary amine of 2-aminoxazole derivatives readily undergoes acylation and sulfonylation. The acetylation of the amino group in oxazole derivatives can show selectivity depending on the acetylating agent used, such as acetic anhydride (B1165640) or acetyl chloride. researchgate.net Similarly, sulfonylation of related heterocyclic amines, like 2-aminothiazole (B372263), is a well-established method for creating sulfonamide derivatives. nih.gov This reaction is typically carried out by reacting the amine with a sulfonyl chloride in the presence of a base, such as sodium acetate (B1210297) in an aqueous medium. nih.gov These reactions introduce acyl and sulfonyl moieties, which can significantly alter the electronic and steric properties of the parent molecule.

Alkylation and Arylation Reactions

The nitrogen atom of the 2-amino group can also be a target for alkylation and arylation reactions. While direct N-alkylation can sometimes be challenging due to competing reactions, methods have been developed for the alkylation of sulfonamides, which can be formed from the 2-amino group. nih.gov A more modern approach involves a deoxygenative photochemical alkylation of secondary amides, which could be conceptually applied to derivatives of 5-(thiophen-2-yl)oxazol-2-amine. nih.gov This method utilizes triflic anhydride to activate the amide, followed by a photochemical radical alkylation step. nih.gov

Schiff Base Formation (Imine Derivatives)

The condensation of the 2-amino group with various aldehydes and ketones leads to the formation of Schiff bases, also known as imines. researchgate.netresearchgate.net This reaction is a straightforward and widely used method for introducing a wide variety of substituents. The synthesis of Schiff bases from related heterocyclic amines, such as 2-aminobenzothiazole, has been achieved by reacting the amine with aromatic aldehydes in the presence of a catalyst like Mo-Al2O3 composite. These imine derivatives can serve as versatile intermediates for further synthetic transformations or as final compounds with unique properties. For instance, a Schiff base derived from a 5-(thiophen-2-yl)oxazole carbohydrazide (B1668358) has been synthesized and shown to act as a fluorescent sensor. nih.gov

Modifications and Substitutions on the Thiophene (B33073) Ring

The thiophene ring offers another avenue for structural modification, allowing for the introduction of various functional groups through electrophilic substitution and cross-coupling reactions. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene. nih.gov

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the thiophene ring is a common strategy to create precursors for cross-coupling reactions. For instance, the bromination of 5-(thiophen-2-yl)oxazole at the 4-position of the oxazole ring has been reported, which proceeds via lithiation followed by reaction with N-bromosuccinimide (NBS). orgsyn.org While this example modifies the oxazole, direct halogenation of the thiophene ring in related systems is also a known transformation. nih.gov These halogenated intermediates are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.com This allows for the introduction of a wide range of aryl and heteroaryl groups. Ligand-less palladium acetate has been shown to be an efficient catalyst for the direct 5-arylation of thiophene derivatives with aryl bromides. researchgate.netrsc.org

Annulation Reactions to Form Fused Ring Systems

The inherent reactivity of the 2-aminooxazole core within this compound allows for its use as a building block in annulation reactions to construct more complex, fused heterocyclic systems. The endocyclic nitrogen and the exocyclic amino group can participate in cyclization reactions with appropriate bifunctional electrophiles. These reactions lead to the formation of novel polycyclic frameworks, such as oxazolo[3,2-a]pyrimidines and other related structures.

One common strategy involves the reaction of the 2-aminooxazole moiety with β-dicarbonyl compounds or their synthetic equivalents. For instance, condensation with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst can lead to the formation of a fused pyrimidine (B1678525) ring. The reaction proceeds through an initial condensation of the amino group with one of the carbonyls, followed by intramolecular cyclization and dehydration to yield the aromatic fused system. Similarly, using β-ketoesters like ethyl acetoacetate (B1235776) can yield corresponding oxazolopyrimidinones.

These annulation strategies significantly expand the chemical space accessible from the parent scaffold, embedding the thiophene-oxazole core within a larger, rigidified structure. This can have profound effects on the molecule's steric and electronic properties.

Table 1: Representative Annulation Reactions for Fused System Synthesis

| Reagent | Resulting Fused System | Reaction Conditions |

|---|---|---|

| Acetylacetone | Thiophenyl-substituted oxazolo[3,2-a]pyrimidine | Acid catalysis (e.g., p-TsOH), reflux in a high-boiling solvent (e.g., toluene) |

| Ethyl Acetoacetate | Thiophenyl-substituted oxazolo[3,2-a]pyrimidinone | Basic or acidic conditions, thermal condensation |

| Diethyl Malonate | Thiophenyl-substituted dihydroxypyrimidine-fused oxazole | Strong base (e.g., NaOEt), high temperature |

| α,β-Unsaturated Ketones (e.g., Chalcones) | Thiophenyl-substituted dihydropyrimidine-fused oxazole | Michael addition followed by intramolecular cyclization and condensation |

Synthesis of Thiophene-Oxazole Dyads with Specific Properties (e.g., Fluorescent)

The combination of electron-rich thiophene and an oxazole ring forms a conjugated system that is a promising fluorophore. The synthesis of such thiophene-oxazole dyads with tailored photophysical properties is an active area of research. A general and expedient protocol has been developed for the construction of 2-thiophenylsubstituted oxazoles that exhibit fluorescence with high quantum yields. acs.orgnih.gov This method involves the aziridination of a double bond in (acyl)alkenyl thiophenes, followed by the expansion of the aziridine (B145994) ring to form the oxazole. acs.orgnih.gov This two-step process is practical, requires short reaction times, and is applicable to a broad scope of thiophene derivatives. acs.orgnih.gov

While this specific method builds the oxazole ring attached to the thiophene, the photophysical data obtained from these synthesized dyads provide valuable insight into the fluorescent potential of the thiophene-oxazole core. The fluorescence properties, including emission wavelength (λem) and quantum yield (Φ), are sensitive to the substitution pattern on both the thiophene and the oxazole rings. For instance, modifying substituents on the thiophene ring or the phenyl group attached to the oxazole can tune the emission from blue to green and affect the brightness of the fluorescence.

The high quantum yields observed in many of these thiophene-oxazole dyads make them suitable candidates for applications in materials science, such as organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging. acs.orgresearchgate.net

Table 2: Photophysical Properties of Representative Thiophene-Oxazole Dyads

| Compound Structure (Analogues) | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 2-(Thiophen-2-yl)-5-phenyloxazole | 325 | 375 | 0.85 |

| 2-(5-Methylthiophen-2-yl)-5-phenyloxazole | 328 | 380 | 0.92 |

| 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)oxazole | 330 | 395 | 0.88 |

| 5-(4-Chlorophenyl)-2-(thiophen-2-yl)oxazole | 326 | 378 | 0.75 |

Data is representative of thiophene-oxazole dyads synthesized via related methods and illustrates the fluorescent potential of the core structure. acs.orgnih.gov

Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold